![molecular formula C10H20ClNO2 B13584149 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves the reaction of ethylamine with a suitable diol under acidic conditions. The reaction proceeds through a cyclization process, forming the spiro structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH.
化学反応の分析
Types of Reactions
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
類似化合物との比較
Similar Compounds
- 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane
- 2,4-Dioxa-2,4-azaspiro[5.5]undecane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific spiro structure and the presence of both ethyl and hydrochloride groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-9-6-11-7-10(13-9)4-3-5-12-8-10;/h9,11H,2-8H2,1H3;1H |
InChIキー |
LMVNTXYKKPJZIU-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC2(O1)CCCOC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
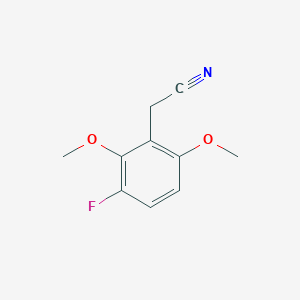

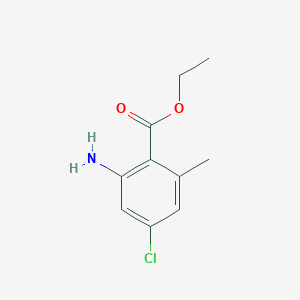
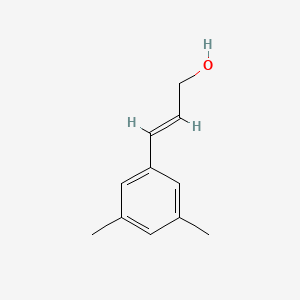

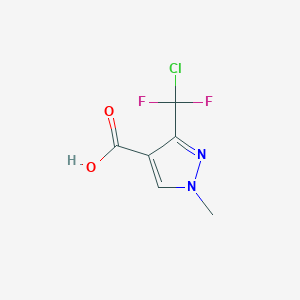

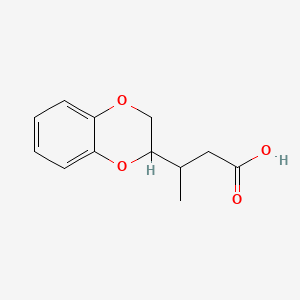

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
